molecular formula C30H36O10 B13439475 Ananolignan L

Ananolignan L

Cat. No.: B13439475
M. Wt: 556.6 g/mol
InChI Key: HIGLJZHMTBHEQS-ULEIZWEFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lignans, including ananolignan L, involves complex organic reactions. One common method is the oxidative coupling of phenylpropane units. Specific synthetic routes for this compound are not widely documented, but general lignan synthesis involves steps like diastereoselective reductions and acetylation .

Industrial Production Methods: Industrial production of lignans typically involves extraction from plant sources, followed by purification processes. For this compound, seeds of Kadsura ananosma are used, and the compound is extracted using solvents like aqueous acetone .

Chemical Reactions Analysis

Types of Reactions: Ananolignan L undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the lignan structure.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Functional groups on the lignan can be replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce various reduced derivatives .

Scientific Research Applications

Ananolignan L has shown promising applications in various fields:

Mechanism of Action

The mechanism of action of ananolignan L involves its interaction with molecular targets and pathways related to oxidative stress and neuroprotection. It acts as a neuroprotective agent by mitigating oxidative damage in neuronal cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of antioxidant defense mechanisms.

Comparison with Similar Compounds

Ananolignan L is unique among lignans due to its specific dibenzocyclooctadiene structure. Similar compounds include:

Properties

Molecular Formula

C30H36O10

Molecular Weight

556.6 g/mol

IUPAC Name

[(8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C30H36O10/c1-10-14(2)30(32)40-25-16(4)15(3)24(39-17(5)31)19-12-21-27(38-13-37-21)29(36-9)23(19)22-18(25)11-20(33-6)26(34-7)28(22)35-8/h10-12,15-16,24-25H,13H2,1-9H3/b14-10+/t15-,16+,24-,25-/m1/s1

InChI Key

HIGLJZHMTBHEQS-ULEIZWEFSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C

Origin of Product

United States

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